Cas no 81381-67-1 (1,3,5a,8-tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b]chromen-11-one)
81381-67-1 structure
Product Name:1,3,5a,8-tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b]chromen-11-one
CAS番号:81381-67-1
MF:C33H30O9
メガワット:570.585910320282
CID:1803679
PubChem ID:157791
Update Time:2025-04-21
1,3,5a,8-tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b]chromen-11-one 化学的及び物理的性質
名前と識別子
-
- 1,3,5a,8-tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b]chromen-11-one
- 11H-Benzofuro(3,2-b)(1)benzopyran-11-one, 2-(5,6-dihydro-9-hydroxy-2-methyl-2,6-methano-2H-1-benzoxocin-4-yl)-5a,10a-dihydro-1,3,5a,8-tetrahydroxy-10a-(3-methyl-2-butenyl)-
- DTXSID901001957
- C17870
- 1,3,5a,8-Tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b][1]benzopyran-11-one
- 81381-67-1
- 1,3,5a,8-Tetrahydroxy-2-(5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl)-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
- 1,3,5a,8-tetrahydroxy-2-(5-hydroxy-9-methyl-8-oxatricyclo(7.3.1.02,7)trideca-2(7),3,5,10-tetraen-11-yl)-10a-(3-methylbut-2-enyl)-(1)benzofuro(3,2-b)chromen-11-one
-
- インチ: 1S/C33H30O9/c1-16(2)8-9-32-30(38)28-26(42-33(32,39)22-7-5-20(35)12-25(22)41-32)13-23(36)27(29(28)37)18-10-17-14-31(3,15-18)40-24-11-19(34)4-6-21(17)24/h4-8,11-13,15,17,34-37,39H,9-10,14H2,1-3H3
- InChIKey: UIIUFSXWGFBRFW-UHFFFAOYSA-N
- ほほえんだ: O1C2C=C(C=CC=2C2CC(C3C(=CC4=C(C=3O)C(C3(C/C=C(\C)/C)C(C5C=CC(=CC=5O3)O)(O)O4)=O)O)=CC1(C)C2)O
計算された属性
- せいみつぶんしりょう: 570.189
- どういたいしつりょう: 570.189
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 重原子数: 42
- 回転可能化学結合数: 3
- 複雑さ: 1160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 146Ų
じっけんとくせい
- 密度みつど: 1.493
- ふってん: 830.8°C at 760 mmHg
- フラッシュポイント: 273°C
- 屈折率: 1.719
1,3,5a,8-tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b]chromen-11-one 関連文献
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
81381-67-1 (1,3,5a,8-tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b]chromen-11-one) 関連製品
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
推奨される供給者
Shanghai Bent Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shaanxi pure crystal photoelectric technology co. LTD
ゴールドメンバー
中国のサプライヤー
試薬
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量